molecular formula C17H13BrFN5S B245898 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

Cat. No. B245898
M. Wt: 418.3 g/mol
InChI Key: LXJXYDSSUSVSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline, also known as BRD-9894, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline exerts its inhibitory effects on bromodomain-containing proteins by binding to the acetyl-lysine binding pocket, which is crucial for the recruitment of transcriptional co-activators. This prevents the recruitment of co-activators, leading to the suppression of gene expression. Additionally, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is its potent inhibitory effects on bromodomain-containing proteins, making it a promising candidate for the development of novel therapeutics. However, its synthesis method is time-consuming and requires specialized equipment and expertise. Additionally, its effects on non-target proteins and potential toxicity need to be thoroughly investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the study of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. One potential direction is the development of novel therapeutics for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and effects on non-target proteins. Furthermore, the development of more efficient and cost-effective synthesis methods would facilitate its widespread use in research and drug development.

Synthesis Methods

The synthesis of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline involves a series of chemical reactions that require specialized equipment and expertise. The method involves the use of various reagents and solvents, including thiourea, sodium azide, and dimethylformamide. The process is time-consuming and requires careful monitoring to ensure the purity and yield of the final product.

Scientific Research Applications

4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory effects on various enzymes, including bromodomain-containing proteins, which play a crucial role in regulating gene expression. This makes 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C17H13BrFN5S

Molecular Weight

418.3 g/mol

IUPAC Name

4-[6-(3-bromo-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H13BrFN5S/c1-23(2)12-6-3-10(4-7-12)15-20-21-17-24(15)22-16(25-17)11-5-8-14(19)13(18)9-11/h3-9H,1-2H3

InChI Key

LXJXYDSSUSVSBV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

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